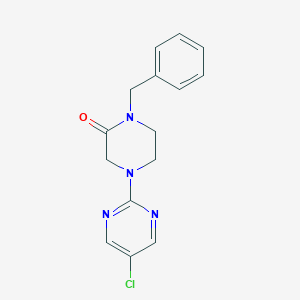

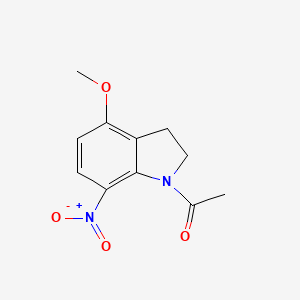

3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the use of isoxazole-5-carbonyl chloride . In one experiment, pyridine was added to a suspension of a precursor compound in dichloromethane at room temperature, followed by isoxazole-5-carbonyl chloride . After 30 minutes, the precipitated solid was collected by vacuum filtration, washed with water and dichloromethane, and dried in vacuo to give the desired compound .Molecular Structure Analysis

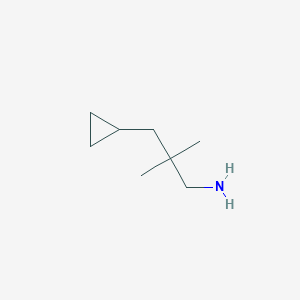

The molecular structure of this compound includes a benzyl group attached to an isoxazole ring via an oxygen atom, and a trifluoroethyl group attached to the isoxazole ring via a nitrogen atom.Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.237. Other physical and chemical properties are not detailed in the available sources.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Carbonic Anhydrase Inhibition : A study elaborates on the synthesis of isoxazole-containing sulfonamides displaying potent inhibitory properties against carbonic anhydrase II and VII, significant for their roles in glaucoma and neuropathic pain treatment. The research indicates the utility of isoxazole derivatives in developing new therapeutic agents (Altug et al., 2017).

Antimicrobial and Antioxidant Activities : Another study reports on benzimidazole derivatives, synthesized via the reaction with carboxylic acids, showing promising antimicrobial and antioxidant activities. This underscores the role of isoxazole-based compounds in generating biologically active molecules (Sindhe et al., 2016).

Antitumor Properties : Research into the synthesis and chemistry of imidazotetrazine derivatives reveals potential broad-spectrum antitumor agents, further highlighting the importance of structural modifications in enhancing the therapeutic potential of such compounds (Stevens et al., 1984).

Chemical Synthesis and Mechanistic Insights

Novel Synthetic Routes : Studies also focus on developing novel synthetic methods for generating isoxazole derivatives, serving as key intermediates for more complex chemical entities. This includes exploring multicomponent reactions and elucidating the mechanisms underlying such synthetic processes, which are crucial for advancing organic synthesis methodologies (Guleli et al., 2019).

Isoxazole as Agrochemicals : Additionally, the synthesis and herbicidal activity of isoxazole derivatives demonstrate their potential in developing new agrochemicals. Such studies reveal the structure-activity relationships essential for designing more effective and selective herbicidal agents (Hamper et al., 1995).

Safety and Hazards

While specific safety and hazard information for this compound is not available, the synthesis process involves the use of isoxazole-5-carbonyl chloride, which is classified as a dangerous substance . It carries the signal word “Danger” and has hazard statements including H314, indicating that it causes severe skin burns and eye damage .

Propriétés

IUPAC Name |

3-phenylmethoxy-N-(2,2,2-trifluoroethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-17-12(19)10-6-11(18-21-10)20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYCZVLLBISTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(2,2,2-trifluoroethyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2539494.png)

![methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate](/img/structure/B2539495.png)

![N-(4-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2539496.png)

![N-(2-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2539500.png)

![N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2539510.png)